molecular formula C6H10Cl4O B136638 Bis(2,3-dichloropropyl) Ether CAS No. 7774-68-7

Bis(2,3-dichloropropyl) Ether

Cat. No. B136638
CAS RN: 7774-68-7
M. Wt: 239.9 g/mol
InChI Key: DWUVEXODBSOVSX-UHFFFAOYSA-N
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Description

Bis(2,3-dichloropropyl) ether is a chemical compound that has been identified in petrochemical plant effluents and has been detected in significant concentrations in surface waters such as the Elbe River in Europe. It is a bis(dichloropropyl) ether isomer and has been the subject of various studies due to its potential genotoxic and carcinogenic properties .

Synthesis Analysis

The synthesis of bis(2,3-dichloropropyl) ether is not directly detailed in the provided papers. However, related compounds and methods can provide insight into potential synthetic routes. For example, bis(ether anhydrides) and poly(ether imide)s are synthesized through multi-step processes involving nitro-displacement, alkaline hydrolysis, and dehydration reactions . Similarly, halogenated ethers can be synthesized using ionic liquids and molecular halogens, indicating that halogenation is a key step in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of bis(2,3-dichloropropyl) ether is not explicitly analyzed in the provided papers. However, the structure of related compounds, such as bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, has been studied, and these compounds are found to activate carboxylic acids for peptide synthesis . The molecular structure of bis(2,3-dichloropropyl) ether would likely be similar in that it contains an ether bond, which is typically stable and resistant to biodegradation .

Chemical Reactions Analysis

Bis(2,3-dichloropropyl) ether has been shown to undergo metabolic activation, which leads to its mutagenic and potentially carcinogenic effects. This activation is necessary for the compound to exhibit genotoxicity in assays such as the induction of micronuclei and DNA strand breaks . The compound's reactivity with metabolic enzymes suggests that it can participate in complex biochemical reactions within living organisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2,3-dichloropropyl) ether are not directly reported in the provided papers. However, the properties of similar compounds can be indicative. For instance, poly(ether imide)s derived from related ether anhydrides exhibit excellent solubility in various solvents, high glass transition temperatures, and stability up to 450°C . Bis(2,3-dichloropropyl) ether's stability in water and its presence in environmental samples suggest that it has a significant persistence in the environment . Additionally, the compound's genotoxicity indicates that it interacts with biological macromolecules, which is a critical physical property in the context of its environmental and health impacts .

Scientific Research Applications

Genotoxicity and Carcinogenic Potential

  • Bis(2,3-dichloropropyl) ether has been studied for its genotoxic and carcinogenic properties. Research shows that it is a potent mutagen in certain bacterial strains and can induce DNA strand breaks, micronuclei formation, and malignant transformation in mouse fibroblasts, suggesting a potential carcinogenic risk (Neurath et al., 2000).

Application in Insecticide Synergism

  • This chemical has been used as a synergist in insecticides, enhancing the killing activity of other insecticidal compounds. This application highlights its role in agricultural and pest control sectors (Lin, 2008).

Environmental Biodegradation

  • Concerning environmental pollution, studies have investigated the biodegradation of bis(chloropropyl)ethers, considering their presence as undesirable by-products in industrial processes. The research has explored microbial pathways for breaking down these compounds, contributing to understanding environmental remediation techniques (Garbe et al., 2004).

Research in Chemical Synthesis and Polymer Science

  • The compound has been studied in the context of chemical synthesis, particularly in the development of new compounds and polymers. This includes the creation of novel fluorinated polyimides, which have wide applications in material science (Yang et al., 2003).

Wastewater Treatment

  • Investigations into the removal of bis(1-chloro-2-propyl) ether from wastewater using methods like sonodegradation and biodegradation have been conducted. This research is crucial for improving wastewater treatment processes and mitigating environmental contamination (Iordache et al., 2009).

Safety And Hazards

Bis(2,3-dichloropropyl) Ether has been shown to be carcinogenic in animals and humans . Safety precautions should be taken when handling this compound, including wearing protective gloves, clothing, and eye protection . It should only be used in a well-ventilated area or outdoors, and exposure to heat, sparks, open flames, and hot surfaces should be avoided .

properties

IUPAC Name

1,2-dichloro-3-(2,3-dichloropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl4O/c7-1-5(9)3-11-4-6(10)2-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUVEXODBSOVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)Cl)OCC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864115
Record name Bis(2,3-Dichloropropyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,3-dichloropropyl) Ether

CAS RN

7774-68-7
Record name 1,2-Dichloro-3-(2,3-dichloropropoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7774-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,3-dichloropropyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,3-Dichloropropyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-oxybis[2,3-dichloropropane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Franke, N Heinzel, M Specht… - Acta hydrochimica et …, 2005 - Wiley Online Library
The flood disaster along the Elbe and Mulde rivers in summer 2002 not only caused acute damage; in addition, it increased the risk of long‐term release of pollutants. The area of the …
Number of citations: 24 onlinelibrary.wiley.com
H Gerding, HG Haring - … des Travaux Chimiques des Pays‐Bas, 1955 - Wiley Online Library
In the present paper, No. I of a series comprising a comparative study of the Raman spectra of a great number of different kinds of aliphatic chlorine compounds, chloroethanes and …
Number of citations: 36 onlinelibrary.wiley.com

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